REACTION_CXSMILES
|
[OH-].[Na+].Cl.[SH:4][C:5]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][N:6]=1.[CH3:12]I>O>[CH3:11][C:9]1[CH:8]=[CH:7][N:6]=[C:5]([S:4][CH3:12])[N:10]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
92.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
2-mercapto-4-methyl pyrimidine hydrochloride
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
Cl.SC1=NC=CC(=N1)C
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
78.9 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
After overnight stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
diethyl ether (400 mL), the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with diethyl ether (4×200 ml) all organic layers
|
Type
|
WASH
|
Details
|
washed with 5% aq. NaOH solution (100 ml), brine (200 ml, 2 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC(=NC=C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 119.3 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |